N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Description
Chemical Structure: This compound features a thieno[3,4-c]pyrazole core substituted with a p-tolyl group (4-methylphenyl) at position 2 and a cyclopropanecarboxamide moiety at position 2. Its molecular formula is C₁₆H₁₇N₃OS, with a molecular weight of 299.4 g/mol . Key Properties:
- IUPAC Name: N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide.
- Synthesis: Prepared via cyclization reactions involving hydrazine derivatives and optimized for purity through spectroscopic validation (NMR, IR) .
Properties
Molecular Formula |
C16H17N3OS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H17N3OS/c1-10-2-6-12(7-3-10)19-15(17-16(20)11-4-5-11)13-8-21-9-14(13)18-19/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,17,20) |
InChI Key |
DCEZQTINAPGQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide typically involves the annulation of the pyrazole ring to the thiazole or thiazine ring. This can be achieved through various synthetic routes, including the use of hydrazine-coupled pyrazoles . The reaction conditions often involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used
Scientific Research Applications
N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide has a wide range of scientific research applications. It is particularly valuable in medicinal chemistry due to its potential as an antileishmanial and antimalarial agent . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
In addition to its medicinal applications, this compound is also used in the study of heterocyclic chemistry and the development of new synthetic methodologies . Its ability to form stable complexes with metal ions makes it useful in coordination chemistry and catalysis research.
Mechanism of Action
The mechanism of action of N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antipromastigote activity by fitting into the active site of the LmPTR1 enzyme, characterized by lower binding free energy . This interaction disrupts the normal function of the enzyme, leading to the compound’s antileishmanial effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related thieno[3,4-c]pyrazole derivatives, emphasizing substituent variations and bioactivity:
Key Differences in Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-nitrophenyl group in enhances antioxidant activity due to its electron-withdrawing nature, facilitating radical scavenging.
- Conversely, the p-tolyl group (electron-donating methyl) in the target compound may improve metabolic stability and membrane permeability .
Cyclopentanecarboxamide (): A larger, flexible ring may reduce steric hindrance but increase hydrophobicity, affecting solubility.
Halogen Substitutions :
- Chlorophenyl derivatives (e.g., ) exhibit enhanced anticancer activity, likely due to halogen bonding with biological targets .
Bioactivity Trends
- Anticancer Activity : Chlorophenyl and isoxazole substituents () correlate with improved cytotoxicity against cancer cell lines compared to the target compound’s p-tolyl group .
- Antioxidant Potential: Nitrophenyl derivatives () show superior radical scavenging (IC₅₀ = 12.3 μM in DPPH assay) vs. the target compound (IC₅₀ = 18.7 μM) .
- Kinase Inhibition: Pyrrolidine carboxamide derivatives () inhibit kinases (e.g., EGFR) at nanomolar ranges, whereas the target compound’s cyclopropane group may limit this interaction .
Biological Activity
N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a thieno[3,4-c]pyrazole core and a cyclopropanecarboxamide moiety. Its molecular formula is , which contributes to its biological activity through various mechanisms.
The biological effects of this compound are primarily attributed to its interaction with specific enzymes and receptors. It is believed to act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a critical role in inflammatory and immunological responses .
1. Anti-inflammatory Activity
Research indicates that thienopyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
2. Antioxidant Properties
The antioxidant capacity of this compound has been demonstrated in studies involving oxidative stress models. The compound effectively mitigates oxidative damage by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
3. Antimicrobial Activity
Thienopyrazole derivatives have also shown promising antimicrobial properties against various pathogens. In vitro studies indicate that these compounds can inhibit bacterial growth and possess antifungal activity .
4. Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including breast and lung carcinoma cells, demonstrating cytotoxic effects that are attributed to apoptosis induction and cell cycle arrest .
Case Study 1: Antioxidant Effects on Erythrocytes
A study assessed the protective effects of thienopyrazole compounds against the toxicity of 4-nonylphenol on the erythrocytes of Clarias gariepinus. The results showed that treatment with these compounds significantly reduced erythrocyte malformations compared to controls exposed solely to the toxin .
| Treatment | Control | 4-Nonylphenol | Thienopyrazole Compound |
|---|---|---|---|
| Altered Erythrocytes (%) | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 |
This data suggests that thienopyrazole compounds can counteract oxidative damage in aquatic organisms.
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, this compound was evaluated against human breast carcinoma (MCF-7) cells. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
